molecular formula C8H11ClO3 B13455441 rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate

rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate

Cat. No.: B13455441
M. Wt: 190.62 g/mol
InChI Key: MOGWJVBYTJWTFM-PHDIDXHHSA-N
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Description

“Rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a cyclobutane ring substituted with a chloroacetyl group and a carboxylate ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the chloroacetyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Ammonia (NH₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of cyclobutane-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of cyclobutane-1-carboxylate alcohol derivatives.

    Substitution: Formation of cyclobutane-1-carboxylate amine or thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in mechanistic studies to understand reaction pathways and intermediates.

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound or scaffold in the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroacetyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2-dicarboxylate Derivatives: Compounds with similar cyclobutane ring structures and carboxylate groups.

    Chloroacetyl Derivatives: Compounds containing the chloroacetyl functional group.

Uniqueness

Rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate is unique due to the specific combination of its cyclobutane ring, chloroacetyl group, and carboxylate ester. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(6)7(10)4-9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

MOGWJVBYTJWTFM-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C(=O)CCl

Canonical SMILES

COC(=O)C1CCC1C(=O)CCl

Origin of Product

United States

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